molecular formula C17H16N2OS B2871178 5-(4-methoxyphenyl)-2-(methylthio)-1-phenyl-1H-imidazole CAS No. 1207040-09-2

5-(4-methoxyphenyl)-2-(methylthio)-1-phenyl-1H-imidazole

Cat. No.: B2871178
CAS No.: 1207040-09-2
M. Wt: 296.39
InChI Key: IQVMTYGTJWBRDR-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-2-(methylthio)-1-phenyl-1H-imidazole: is a heterocyclic compound that belongs to the imidazole family This compound is characterized by the presence of a methoxyphenyl group, a methylthio group, and a phenyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-methoxyphenyl)-2-(methylthio)-1-phenyl-1H-imidazole typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thioacetamide and benzylamine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the phenyl groups, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-(4-methoxyphenyl)-2-(methylthio)-1-phenyl-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.

Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the imidazole ring is known to impart pharmacological activities, making it a candidate for the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-2-(methylthio)-1-phenyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The methoxyphenyl and methylthio groups contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or proteins.

Comparison with Similar Compounds

    5-(4-methoxyphenyl)-1H-indole: Shares the methoxyphenyl group but has an indole ring instead of an imidazole ring.

    5-(4-methoxyphenyl)-1H-tetrazole: Contains a tetrazole ring instead of an imidazole ring.

    4-methoxyphenyl derivatives: Various compounds with the 4-methoxyphenyl group but different core structures.

Uniqueness: The uniqueness of 5-(4-methoxyphenyl)-2-(methylthio)-1-phenyl-1H-imidazole lies in its combination of functional groups and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(4-methoxyphenyl)-2-methylsulfanyl-1-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-20-15-10-8-13(9-11-15)16-12-18-17(21-2)19(16)14-6-4-3-5-7-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVMTYGTJWBRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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